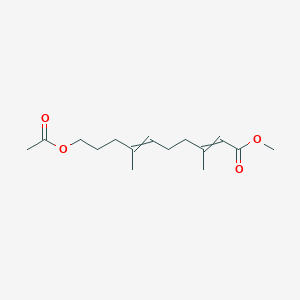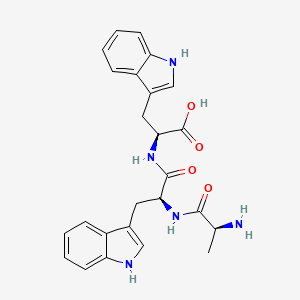
Ala-Trp-Trp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ala-Trp-Trp typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process begins with the attachment of the C-terminal amino acid (tryptophan) to the resin, followed by the addition of the subsequent amino acids (tryptophan and alanine) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is then cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Ala-Trp-Trp can undergo various chemical reactions, including:
Reduction: Reduction reactions may target the peptide bonds or specific functional groups within the tripeptide.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly the indole ring of tryptophan.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from the oxidation of this compound include N-formylkynurenine and kynurenine, which are derived from the tryptophan residues .
Applications De Recherche Scientifique
Ala-Trp-Trp has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in peptide transport and metabolism in plants.
Medicine: Explored for its potential therapeutic properties, including its ability to modulate biological pathways and interactions.
Mécanisme D'action
The mechanism of action of Ala-Trp-Trp involves its interaction with specific molecular targets and pathways. For example, in plants, it is transported by peptide transporters such as AtPTR1 and AtPTR5, which facilitate its uptake and utilization . The tryptophan residues in this compound can also participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Ala-Trp-Trp include other tripeptides and dipeptides containing tryptophan, such as Trp-Ala and Trp-Trp. These compounds share structural similarities but may differ in their biological activities and transport mechanisms .
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and its role in peptide transport make it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
59005-79-7 |
|---|---|
Formule moléculaire |
C25H27N5O4 |
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C25H27N5O4/c1-14(26)23(31)29-21(10-15-12-27-19-8-4-2-6-17(15)19)24(32)30-22(25(33)34)11-16-13-28-20-9-5-3-7-18(16)20/h2-9,12-14,21-22,27-28H,10-11,26H2,1H3,(H,29,31)(H,30,32)(H,33,34)/t14-,21-,22-/m0/s1 |
Clé InChI |
CKIBTNMWVMKAHB-RWGOJESNSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)N |
SMILES canonique |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


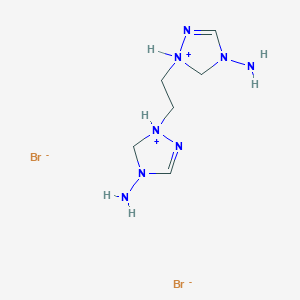

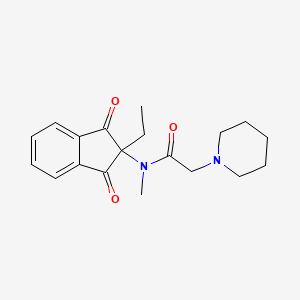
![Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B14607856.png)


![3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole](/img/structure/B14607862.png)
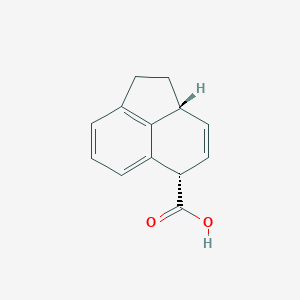
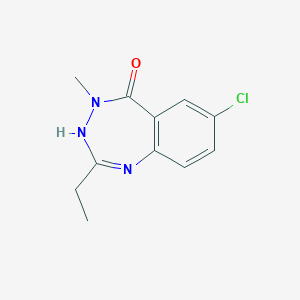
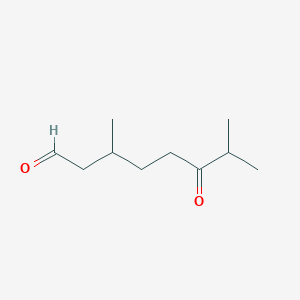
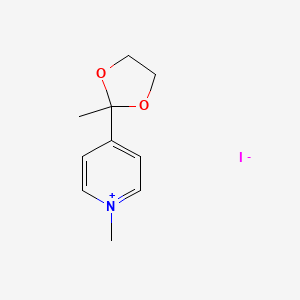
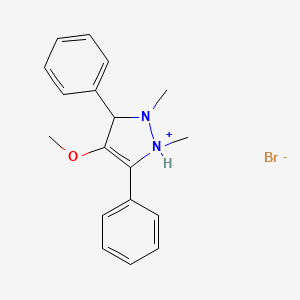
![1-Methyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14607902.png)
